4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride 4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 15622-04-5
VCID: VC21028313
InChI: InChI=1S/C19H24N2O4.2ClH/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14;;/h2-7,12,18,22-24H,8-11,13H2,1H3;2*1H
SMILES: COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O.Cl.Cl
Molecular Formula: C19H26Cl2N2O4
Molecular Weight: 417.3 g/mol

4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride

CAS No.: 15622-04-5

Cat. No.: VC21028313

Molecular Formula: C19H26Cl2N2O4

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride - 15622-04-5

Specification

CAS No. 15622-04-5
Molecular Formula C19H26Cl2N2O4
Molecular Weight 417.3 g/mol
IUPAC Name 4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol;dihydrochloride
Standard InChI InChI=1S/C19H24N2O4.2ClH/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14;;/h2-7,12,18,22-24H,8-11,13H2,1H3;2*1H
Standard InChI Key PZQYPHRFNJMIQO-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O.Cl.Cl
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O.Cl.Cl

Introduction

Chemical Identity and Properties

4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride is recognized by several synonyms including pipratecol dihydrochloride and S-4216, which may aid researchers in identifying this compound across different information sources. The compound is characterized by a distinct chemical structure that incorporates several functional groups with potential biological relevance. The piperazine ring is a common structural feature in many pharmacologically active compounds, particularly those affecting the central nervous system. The 2-methoxyphenyl substituent may contribute to specific receptor binding properties, while the pyrocatechol moiety is known in other contexts for potential antioxidant activities. The dihydrochloride salt form typically enhances water solubility compared to the free base, which may be advantageous for certain research applications requiring aqueous solutions.

Table 1: Chemical Identifiers and Properties

ParameterValue
CAS No.15622-04-5
EC Number239-696-8
Related CAS (Parent)15534-05-1
IUPAC Name4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol;dihydrochloride
Molecular FormulaC19H26Cl2N2O4
Molecular Weight417.3 g/mol
PubChem Compound ID3014901

The structural representation of the compound can be described using various chemical notation systems, which aid in database searches and computational studies. These structural descriptors provide unambiguous ways to represent the compound's molecular architecture, enabling precise identification across different chemical databases and research contexts. The InChI (International Chemical Identifier) provides a standardized method to encode the chemical information and facilitates exact compound matching across databases. The SMILES notation offers a more compact representation that is widely used in cheminformatics and computational chemistry applications.

Table 2: Structural Information

ParameterValue
Standard InChIInChI=1S/C19H24N2O4.2ClH/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14;;/h2-7,12,18,22-24H,8-11,13H2,1H3;2*1H
Standard InChIKeyPZQYPHRFNJMIQO-UHFFFAOYSA-N
SMILESCOC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O.Cl.Cl
Canonical SMILESCOC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O.Cl.Cl

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